molecular formula C17H23N3O2 B2522280 4-butyl-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)cyclohexanecarboxamide CAS No. 1021083-61-3

4-butyl-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)cyclohexanecarboxamide

Cat. No.: B2522280
CAS No.: 1021083-61-3
M. Wt: 301.39
InChI Key: DSXFKPZDZLLGBZ-UHFFFAOYSA-N
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Description

4-butyl-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)cyclohexanecarboxamide is a heterocyclic compound that features a unique structure combining a cyclohexane ring, a butyl group, and an oxazolo[5,4-b]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)cyclohexanecarboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the oxazolo[5,4-b]pyridine core: This can be achieved through a cyclization reaction involving 2-aminopyridin-3-ol and a suitable aldehyde or ketone under acidic or basic conditions.

    Attachment of the butyl group: This step involves the alkylation of the oxazolo[5,4-b]pyridine core with a butyl halide in the presence of a base such as potassium carbonate.

    Formation of the cyclohexanecarboxamide moiety: This can be accomplished by reacting the butyl-substituted oxazolo[5,4-b]pyridine with cyclohexanecarboxylic acid chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-butyl-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-butyl-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)cyclohexanecarboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders or cancer.

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 4-butyl-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolo[5,4-b]pyridine moiety can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    2-(oxazolo[5,4-b]pyridin-2-yl)-N-phenylbenzamide: Similar structure but with a phenyl group instead of a butyl group.

    Thiazolo[5,4-b]pyridine derivatives: Similar heterocyclic core but with sulfur instead of oxygen.

Uniqueness

4-butyl-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)cyclohexanecarboxamide is unique due to its combination of a butyl group, a cyclohexane ring, and an oxazolo[5,4-b]pyridine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

4-butyl-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-2-3-5-12-7-9-13(10-8-12)16(21)19-15-14-6-4-11-18-17(14)22-20-15/h4,6,11-13H,2-3,5,7-10H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXFKPZDZLLGBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NC2=NOC3=C2C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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